1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on the naphthalene ring and a phenyl group on the propenone chain. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxynaphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as solid bases or acidic resins, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(2-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar structure but with a methoxy group on the phenyl ring instead of the naphthalene ring.
1-(2-Hydroxy-naphthalen-1-yl)-3-phenylprop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.
1-(2-Methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Has an additional methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
4487-15-4 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(E)-1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-22-19-14-12-16-9-5-6-10-17(16)20(19)18(21)13-11-15-7-3-2-4-8-15/h2-14H,1H3/b13-11+ |
InChI Key |
JZZBWIKGCLNJCQ-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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